molecular formula C4H4BrNO2S2 B1270684 5-Bromothiophene-2-sulfonamide CAS No. 53595-65-6

5-Bromothiophene-2-sulfonamide

Cat. No. B1270684
CAS RN: 53595-65-6
M. Wt: 242.1 g/mol
InChI Key: WXJQQLDICAOBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromothiophene-2-sulfonamide is a chemical compound with the empirical formula C4H4BrNO2S2 . It has a molecular weight of 242.11 g/mol . It is used in the synthesis of various compounds, including 5-(phenylthio)thiophene-2-sulfonamide, 5-bromothiophene-2-sulfonyl acetamide, and 5-arylthiophene-2-sulfonylacetamide derivatives . It is also used as a cationic surfactant in detergents, shampoos, and bath oils .


Synthesis Analysis

5-Bromothiophene-2-sulfonamide can be synthesized by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran . There are also studies that report a convenient approach for the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of 5-Bromothiophene-2-sulfonamide consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The InChI key for this compound is WXJQQLDICAOBJB-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-Bromothiophene-2-sulfonamide may be used to synthesize various compounds, including 5-(phenylthio)thiophene-2-sulfonamide, 5-bromothiophene-2-sulfonyl acetamide, and 5-arylthiophene-2-sulfonylacetamide derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromothiophene-2-sulfonamide include a molecular weight of 242.1 g/mol, a topological polar surface area of 96.8 Ų, and a complexity of 210 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound is not readily biodegradable .

Scientific Research Applications

Synthesis and Biological Activity

5-Bromothiophene-2-sulfonamide is a compound of interest in the synthesis of various derivatives with potential biological activities. Noreen et al. (2017) describe a method for synthesizing thiophene sulfonamide derivatives via the Suzuki cross-coupling reaction. These derivatives exhibited significant urease inhibition and hemolytic activities, with 5-Phenylthiophene-2-sulfonamide showing the highest urease inhibition activity. Additionally, these compounds displayed notable antibacterial activities, indicating their potential in medicinal chemistry (Noreen et al., 2017).

Solubilization in Micellar Media

The solubilization behavior of 5-Bromothiophene-2-sulfonamide in micellar solutions, such as those formed by anionic surfactants like sodium dodecyl sulfate (SDS), has been studied. Saeed et al. (2017) explored how thiophene derivatives interact with SDS micelles, revealing that solubilization is spontaneous, enthalpy, and entropy-driven. These findings are important for understanding the behavior of these compounds in various environments, including pharmaceutical formulations (Saeed et al., 2017).

Applications in Antiviral Research

Thiophene derivatives, including those related to 5-Bromothiophene-2-sulfonamide, have been explored for their antiviral activities. Chen et al. (2010) synthesized a series of thiadiazole sulfonamide derivatives starting from 4-chlorobenzoic acid and investigated their anti-tobacco mosaic virus activity. This research contributes to the ongoing search for new antiviral agents, highlighting the potential use of thiophene-based compounds in this field (Chen et al., 2010).

Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase, an enzyme involved in various physiological processes, is another area of interest. Supuran et al. (2003) discussed the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, including compounds related to 5-Bromothiophene-2-sulfonamide. This research has implications in developing new antitumor agents (Supuran et al., 2003).

Spasmolytic Activity and Computational Studies

Rasool et al. (2020) synthesized novel thiophene-based derivatives and evaluated their spasmolytic activity, with some compounds exhibiting promising effects. Additionally, they conducted density functional theory calculations to study the compounds' structural and electronic properties, contributing to the understanding of their biological activity (Rasool et al., 2020).

Antibacterial and Antifungal Properties

Sharma et al. (2022) explored the antibacterial and antifungal properties of 5-bromothiophene-based dihydropyrimidin-2-(1H)-(thi)ones. They found that some synthesized compounds showed notable antibacterial and antifungal activity, contributing to the field of antimicrobial research (Sharma et al., 2022).

properties

IUPAC Name

5-bromothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJQQLDICAOBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361302
Record name 5-Bromothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiophene-2-sulfonamide

CAS RN

53595-65-6
Record name 5-Bromo-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53595-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromothiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromothiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-Bromothiophene-2-sulfonamide
Reactant of Route 3
5-Bromothiophene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Bromothiophene-2-sulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-Bromothiophene-2-sulfonamide
Reactant of Route 6
5-Bromothiophene-2-sulfonamide

Citations

For This Compound
46
Citations
M Noreen, N Rasool, Y Gull, AF Zahoor… - Journal of Saudi …, 2017 - Elsevier
… derivatives of 5-bromothiophene-2-sulfonamide via Suzuki … with 5-bromothiophene-2-sulfonamide. The results from the present study revealed that the 5-bromothiophene-2-sulfonamide …
Number of citations: 23 www.sciencedirect.com
J Ivanova, A Balode, R Žalubovskis, J Leitans… - Bioorganic & Medicinal …, 2017 - Elsevier
… in situ reacted with 5-bromothiophene-2-sulfonamide 5. … the key intermediate 5-bromothiophene-2-sulfonamide 5 (Scheme 1)… were reacted with 5-bromothiophene-2-sulfonamide 5. This …
Number of citations: 21 www.sciencedirect.com
Z Köksal - Drug and Chemical Toxicology, 2021 - Taylor & Francis
Lactoperoxidase (LPO, EC1.11.1.7) is a natural antibacterial agent which is secreted from salivary, mammary, and other mucosal glands. It is one of the crucial enzymes in biological …
Number of citations: 4 www.tandfonline.com
IB Rozentsveig, YA Aizina, KA Chernyshev… - Russian Journal of …, 2007 - Springer
… In the case of 2,5-dibromothiophene, a mixture of 5-bromothiophene-2-sulfonamide, 4,5-dibromothiophene-3-sulfonamide, and 3,5-dibromothiophene-2-sulfonamide (3:54:43) was …
Number of citations: 4 link.springer.com
M Noreen, N Rasool, Y Gull, M Zubair, T Mahmood… - Molecules, 2015 - mdpi.com
… Therefore, we focused on the synthesis of 5-bromothiophene-2-sulfonamide followed by the N-acylation of 5-bromothiophene-2-sulfonamide followed by Suzuki cross coupling to obtain …
Number of citations: 32 www.mdpi.com
Z Alım, Z Köksal, M Karaman - Pharmacological Reports, 2020 - Springer
Background Thiophene(s) are an important group in therapeutic applications, and sulfonamides are the most important class of carbonic anhydrase (CA) inhibitors. In this study, …
Number of citations: 15 link.springer.com
IT Barnish, PE Cross, RP Dickinson… - Journal of Medicinal …, 1981 - ACS Publications
… (Arylthio)thiophenesulfonamides (3; Scheme I) were generally prepared by treatment of a 5bromothiophene-2-sulfonamide (2) with an appropriate …
Number of citations: 25 pubs.acs.org
J Leitans, A Sprudza, M Tanc, I Vozny… - Bioorganic & medicinal …, 2013 - Elsevier
… To a solution of 5-bromothiophene-2-sulfonamide (1) (7.00 g, 28.91 mmol) in acetonitrile (50 mL) N,N-dimethylformamide dimethyl acetal (5.50 mL, 41.34 mmol) was added. The …
Number of citations: 33 www.sciencedirect.com
IH Bukhari, UA Rana - Journal of Saudi Chemical Society, 2017 - researchgate.net
… The results from the present study revealed that the 5-bromothiophene-2-sulfonamide has been found active against many diseases. In view of this finding, we investigated the anti-…
Number of citations: 5 www.researchgate.net
Y Demir, Z Köksal - Pharmacological reports, 2019 - Springer
Background Paraoxonase 1 (PON1) is an antiatherogenic and organophosphate hydrolyzer enzyme. It has important roles including protecting low density lipoprotein (LDL) against …
Number of citations: 57 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.